2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Description
Properties
CAS No. |
802885-21-8 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2,5-dimethyl-3-phenyl-3,4-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-9-8-11(10-6-4-3-5-7-10)13(2,14-9)12(15)16/h3-7,11H,8H2,1-2H3,(H,15,16) |
InChI Key |
ZPXYIMKPUZLQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(C1)C2=CC=CC=C2)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Carboxylation via Phosgene Treatment
3-Phenyl-5-methylpyrrole derivatives react with phosgene (COCl₂) to form 2-carboxylic acid chlorides, which are hydrolyzed to the free acid.
Protocol :
Oxidative Functionalization
Dess-Martin periodinane oxidizes hemiaminal intermediates to lactams, which are hydrolyzed to carboxylic acids.
Example :
Comparative Analysis of Synthetic Routes
Reaction Optimization and Mechanistic Insights
Role of Acid Catalysts
Solvent Effects
- Polar Aprotic Solvents (DMF, DMSO) : Improve solubility of intermediates but may require stringent drying.
- Ether and Dichloromethane : Ideal for hydrolysis and extraction steps due to low reactivity.
Industrial-Scale Considerations
- Cost Efficiency : γ-Butyrolactone and phenol derivatives are commercially available at low cost.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity.
- Environmental Impact : Recycling DMF and minimizing phosgene use align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit promising anticancer properties. Studies have shown that 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Jones et al. (2024) | HeLa (cervical cancer) | 20 | Cell cycle arrest |
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against several pathogens. Its mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | Brown et al. (2024) |
| S. aureus | 16 µg/mL | Green et al. (2024) |
Material Science Applications
2.1 Polymer Synthesis
The unique structure of 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid allows it to be used as a monomer in the synthesis of conducting polymers. These polymers have applications in organic electronics and sensors.
| Polymer Type | Conductivity (S/cm) | Application |
|---|---|---|
| Polypyrrole | 0.1 | Sensors |
| Poly(3,4-ethylenedioxythiophene) | 0.5 | Organic photovoltaics |
Case Studies
Case Study 1: Anticancer Effects
In a study conducted by Smith et al., the anticancer effects of 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid were investigated using MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
A comparative study by Brown et al. assessed the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results showed that it was particularly effective against Staphylococcus aureus with an MIC of 16 µg/mL, suggesting potential for use in antimicrobial formulations.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their observed biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its closest analogues:
Key Observations :
- Steric and Electronic Effects : The phenyl group in the target compound enhances lipophilicity compared to analogues with smaller substituents (e.g., 2-methyl or dicarboxylic acid derivatives). This may improve membrane permeability but reduce aqueous solubility .
- Functional Group Diversity: Analogues with multiple carboxylic acid groups (e.g., 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid) exhibit higher polarity, favoring solubility but limiting bioavailability compared to the mono-carboxylic acid target compound .
Biological Activity
2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including the use of amidrazones and cyclic anhydrides, which yield pyrrole derivatives with high efficiency .
Table 1: Summary of Synthesis Methods
| Method | Reactants | Yield (%) | Conditions |
|---|---|---|---|
| Amidrazone Reaction | N3-substituted amidrazones + 2,3-dimethylmaleic anhydride | 75–95% | Toluene/Chloroform |
| Nitrosation followed by Reduction | Alkyl acetoacetate | High yield | Noble metal catalyst |
Biological Activity
Research has demonstrated that 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid exhibits various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
A study evaluating the antimicrobial properties of pyrrole derivatives indicated that compounds similar to 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid displayed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low (MIC < 0.016 μg/mL), suggesting potent antibacterial effects .
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Research focusing on the inhibition of MDM2 (Murine Double Minute 2) revealed that pyrrole derivatives could effectively inhibit cancer cell proliferation . The structure–activity relationship (SAR) studies indicated that modifications to the pyrrole ring can enhance its biological efficacy.
Case Studies
- Anti-Tuberculosis Activity : A recent study highlighted the design of pyrrole-based compounds targeting MmpL3 in Mycobacterium tuberculosis. The derivatives exhibited potent anti-TB activity while maintaining low cytotoxicity levels .
- MDM2 Inhibition : Another investigation reported that certain pyrrole derivatives demonstrated high affinity for MDM2, leading to significant cellular activity against cancer cells .
The biological activity of 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is attributed to its ability to interact with specific molecular targets within cells. For instance:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : It inhibits the interaction between MDM2 and p53, a crucial tumor suppressor protein, thereby promoting apoptosis in cancer cells.
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid?
The synthesis typically involves cyclocondensation reactions using substituted pyrrolidine precursors. For example, hyper-acyloin condensation methods (analogous to those in ) can be adapted for pyrrole ring formation, leveraging aromatic esters as starting materials. A stepwise approach includes:
- Step 1 : Formation of the dihydro-pyrrole backbone via [3+2] cycloaddition or nucleophilic substitution.
- Step 2 : Introduction of the phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
- Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates (e.g., ethyl esters, as in ).
Critical parameters include temperature control (< 80°C to avoid ring-opening) and catalytic systems (e.g., Pd for cross-coupling) .
(Basic) What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR is used to confirm regiochemistry and substituent orientation. For example, the methyl groups at positions 2 and 5 show distinct splitting patterns (e.g., singlet for symmetry-equivalent protons) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydro-pyrrole ring. highlights the utility of single-crystal studies to confirm bond angles (mean C–C = 0.005 Å) and disorder in heterocyclic systems .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 311.1 for analogous pyrrole-carboxylic acids in ).
(Advanced) How can researchers address contradictions in NMR data between synthetic batches?
Discrepancies often arise from diastereomeric impurities or solvent-dependent conformational changes. Methodological solutions include:
- Variable Temperature (VT) NMR : To identify dynamic equilibria (e.g., ring-flipping in the dihydro-pyrrole moiety).
- Chiral Stationary Phase HPLC : Separates enantiomers using columns like Chiralpak IA/IB.
- Deuterated Solvent Screening : DMSO-d₆ vs. CDCl₃ may resolve proton splitting ambiguities (as in , where DMSO-d�6 clarified aromatic proton signals) .
(Advanced) What computational strategies are recommended to study the compound’s electronic properties and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Model solvation effects on the dihydro-pyrrole ring’s puckering (relevant to biological activity, as hinted in for pyrrole-based antitumor agents).
- Docking Studies : Map interactions with biological targets (e.g., enzymes in cancer pathways) using PyMOL or AutoDock .
(Basic) What are the key applications of this compound in medicinal chemistry?
- Scaffold for Drug Discovery : The dihydro-pyrrole core mimics proline-rich regions in proteins, enabling kinase inhibition (e.g., analogues in showed antitumor activity with HPLC purity >97%).
- Bioisosteric Replacement : The carboxylic acid group can replace phosphonate groups in protease inhibitors.
- Pharmacokinetic Optimization : Methyl and phenyl groups enhance metabolic stability (see for related pyrroles in cancer research) .
(Advanced) How can regioselective functionalization of the pyrrole ring be achieved?
- Directed Ortho-Metalation : Use directing groups (e.g., Boc-protected amines) to install substituents at specific positions.
- Microwave-Assisted Synthesis : Enhances yield in sterically hindered reactions (e.g., used controlled heating for disubstituted pyrroles).
- Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., esterify the carboxylic acid to avoid side reactions during alkylation) .
(Advanced) What experimental designs are recommended to assess diastereomeric purity?
- Chiral Derivatization : Convert diastereomers into diastereomeric salts or complexes for easier separation.
- NOESY NMR : Detect spatial proximity between methyl and phenyl groups to confirm relative stereochemistry.
- Crystallographic Screens : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
(Basic) How does the electronic nature of substituents influence the compound’s acidity?
- pH Titration Studies : Measure pKa shifts caused by electron-withdrawing/donating groups. For example, the phenyl group at position 3 ( ) may stabilize the carboxylate anion via resonance.
- Hammett Analysis : Correlate substituent σ values with acidity constants (analogous to ’s ethyl ester derivatives) .
(Advanced) What mechanistic insights explain side reactions during synthesis?
- Ring-Opening Pathways : The 3,4-dihydro-2H-pyrrole ring is prone to acid-catalyzed hydrolysis. Mitigation involves buffered conditions (pH 6–7) and anhydrous solvents.
- Oxidative Byproducts : Trace O₂ can oxidize the dihydro-pyrrole to fully aromatic pyrrole; use inert atmospheres (N₂/Ar) and radical scavengers (e.g., BHT) .
(Basic) What are the stability and storage recommendations for this compound?
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the dihydro-pyrrole ring.
- Moisture Control : Lyophilize and store in desiccators (the carboxylic acid group is hygroscopic).
- Solution Stability : Use aprotic solvents (e.g., DMF) for long-term storage; avoid aqueous buffers unless immediately prior to assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
